N-(4-Ethyl-3-fluorophenyl)thietan-3-amine
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Overview
Description
N-(4-Ethyl-3-fluorophenyl)thietan-3-amine is an organic compound characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur
Preparation Methods
The synthesis of N-(4-Ethyl-3-fluorophenyl)thietan-3-amine typically involves the reaction of 4-ethyl-3-fluoroaniline with a thietane precursor under specific conditions. One common method involves the use of thietane-3-amine hydrochloride as a starting material . The reaction is carried out in the presence of a base, such as sodium hydroxide, and an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography.
Chemical Reactions Analysis
N-(4-Ethyl-3-fluorophenyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Addition: The thietane ring can participate in addition reactions with electrophiles, leading to ring-opening and formation of various derivatives.
Scientific Research Applications
N-(4-Ethyl-3-fluorophenyl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Ethyl-3-fluorophenyl)thietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
N-(4-Ethyl-3-fluorophenyl)thietan-3-amine can be compared with other similar compounds, such as:
N-(4-Chloro-2-fluorophenyl)thietan-3-amine: This compound has a chlorine atom instead of an ethyl group, which may result in different chemical and biological properties.
Thietan-3-amine: The parent compound without any substituents on the phenyl ring, used as a reference for studying the effects of different substituents.
Properties
Molecular Formula |
C11H14FNS |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N-(4-ethyl-3-fluorophenyl)thietan-3-amine |
InChI |
InChI=1S/C11H14FNS/c1-2-8-3-4-9(5-11(8)12)13-10-6-14-7-10/h3-5,10,13H,2,6-7H2,1H3 |
InChI Key |
SPBLHPPKEGPNRD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)NC2CSC2)F |
Origin of Product |
United States |
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